molecular formula C18H27N3O4 B7169355 N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7169355
M. Wt: 349.4 g/mol
InChI Key: GUBWCOIAGLPAFV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and is substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropanoyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-13(2)17(22)20-8-5-9-21(11-10-20)18(23)19-14-6-7-15(24-3)16(12-14)25-4/h6-7,12-13H,5,8-11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBWCOIAGLPAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCN(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group:

    Acylation with 2-Methylpropanoyl Group: The final step involves the acylation of the diazepane intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides for nucleophilic substitution, and electrophiles for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
  • N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxylate
  • N-(3,4-dimethoxyphenyl)-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxylamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both the 3,4-dimethoxyphenyl and 2-methylpropanoyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

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